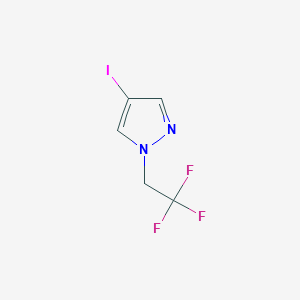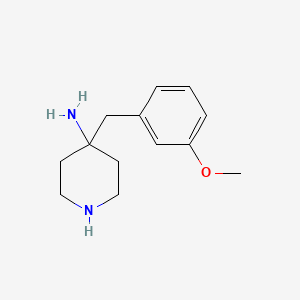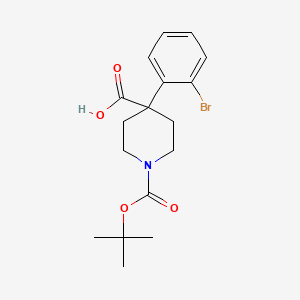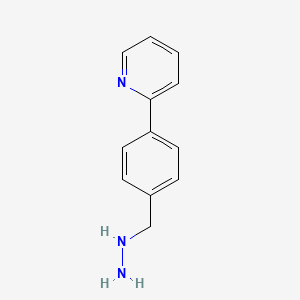
6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)
概要
説明
6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is a useful research compound. Its molecular formula is C33H22O2 and its molecular weight is 450.5. The purity is usually 95%.
BenchChem offers high-quality 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known to be an important organic light-emitting material , suggesting that its targets could be related to light emission processes in certain applications.
Mode of Action
Given its role as an organic light-emitting material , it is likely that it interacts with its targets to produce or enhance light emission
Biochemical Pathways
As an organic light-emitting material , it may be involved in pathways related to light emission in certain applications. The downstream effects of these pathways would likely be related to the production or enhancement of light.
Result of Action
Given its role as an organic light-emitting material , it is likely that its action results in the production or enhancement of light at the molecular and cellular level.
Action Environment
Given its role as an organic light-emitting material , factors such as temperature, light conditions, and the presence of other compounds could potentially influence its action.
生化学分析
Biochemical Properties
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) plays a significant role in biochemical reactions, particularly those involving fluorescence and light emission. This compound interacts with various enzymes and proteins, enhancing their fluorescence properties. For instance, it can bind to specific proteins, altering their conformation and enhancing their fluorescence, which is useful in biochemical assays and imaging techniques . The interactions between 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) and biomolecules are primarily non-covalent, involving hydrogen bonding and π-π interactions.
Cellular Effects
The effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the fluorescence of cellular components, making it easier to visualize cellular processes under a microscope . Additionally, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
At the molecular level, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) exerts its effects through several mechanisms. It binds to biomolecules such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can change over time. The compound is relatively stable under normal conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong light exposure . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) vary with different dosages in animal models. At low doses, the compound can enhance fluorescence and improve imaging capabilities without causing significant toxicity . At higher doses, it can cause adverse effects such as cellular toxicity and oxidative stress. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes. It is crucial to determine the optimal dosage to balance the beneficial effects with potential toxicity.
Metabolic Pathways
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the cellular metabolism, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways.
Transport and Distribution
Within cells and tissues, 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its accumulation in the nucleus can enhance its interactions with DNA and nuclear proteins, influencing gene expression.
Subcellular Localization
The subcellular localization of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration. Its localization to the nucleus can enhance its interactions with DNA and nuclear proteins, affecting gene expression and cellular function.
化学反応の分析
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthol rings, using reagents like halogens or sulfonic acids[][1].
科学的研究の応用
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), fluorescent dyes, and photochemical sensors[][1].
類似化合物との比較
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) can be compared with other similar compounds such as:
9,9-Bis(6-hydroxy-2-naphthyl)fluorene: This compound has similar structural features but may differ in its specific applications and properties.
6,6’-(9-Fluorenylidene)-di(2-naphthol): Another structurally related compound with distinct chemical and physical properties[][1].
The uniqueness of 6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) lies in its specific combination of naphthol and fluorene groups, which confer unique fluorescent properties and reactivity.
特性
IUPAC Name |
6-[9-(6-hydroxynaphthalen-2-yl)fluoren-9-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22O2/c34-27-15-11-21-17-25(13-9-23(21)19-27)33(26-14-10-24-20-28(35)16-12-22(24)18-26)31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-20,34-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPVXMHYSXHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)O)C6=CC7=C(C=C6)C=C(C=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731446 | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934557-66-1 | |
| Record name | 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934557-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















